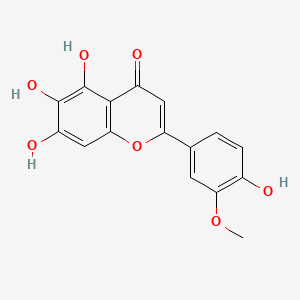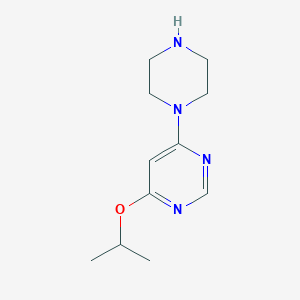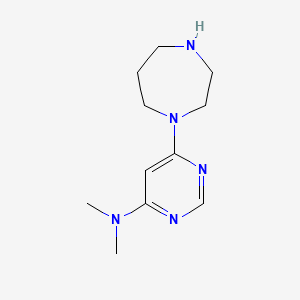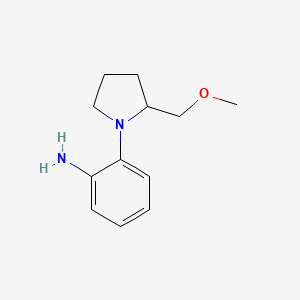
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3,4-difluoro-5-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3,4-difluoro-5-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3,4-difluoro-5-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, including:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-butyl and methyl groups: These groups can be introduced through alkylation reactions.
Attachment of the difluoro-hydroxyphenoxy group: This step may involve nucleophilic substitution reactions using suitable phenolic and fluorinated reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3,4-difluoro-5-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The difluoro groups can be reduced to form non-fluorinated analogs.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3,4-difluoro-5-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3,4-difluorophenoxy)pyrrolidine-1,2-dicarboxylate: Lacks the hydroxyl group.
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3,4-dihydroxyphenoxy)pyrrolidine-1,2-dicarboxylate: Lacks the fluorine atoms.
Uniqueness
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3,4-difluoro-5-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate is unique due to the presence of both difluoro and hydroxyl groups on the phenoxy ring, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H21F2NO6 |
|---|---|
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(3,4-difluoro-5-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H21F2NO6/c1-17(2,3)26-16(23)20-8-10(6-12(20)15(22)24-4)25-9-5-11(18)14(19)13(21)7-9/h5,7,10,12,21H,6,8H2,1-4H3/t10-,12-/m0/s1 |
Clave InChI |
MCRXIYHHGYZORZ-JQWIXIFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC(=C(C(=C2)F)F)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC(=C(C(=C2)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B15279240.png)







